ZK824859

概要

説明

ZK824859は、経口投与可能なウロキナーゼプラスミノーゲンアクチベーター(uPA)の選択的阻害剤です。特に多発性硬化症の治療において、科学研究でその可能性が示されています。 この化合物は、ヒトuPA、組織プラスミノーゲンアクチベーター(tPA)、プラスミンのそれぞれに対して、IC50値が79 nM、1580 nM、1330 nMの阻害活性を示します .

準備方法

ZK824859の合成には、重要な中間体の生成とその後の特定の条件下での反応を含むいくつかのステップが含まれます。この化合物は、さまざまな試薬や触媒を使用する可能性のあるカスタマイズされたプロセスを通じて合成されます。 正確な合成経路と反応条件は、企業秘密であり、目的とする純度と収率に応じて異なる場合があります . This compoundの工業生産方法は、主に研究目的で使用されているため、広く文書化されていません。

化学反応の分析

ZK824859は、以下を含むいくつかの種類の化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成できます。

還元: this compoundは、一般的な還元剤を使用して還元して、さまざまな還元型にすることができます。

置換: この化合物は、適切な条件下で特定の官能基が他の官能基に置き換えられる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: さまざまな生化学的アッセイで選択的阻害剤として使用され、酵素活性と阻害を調べます。

生物学: 細胞培養研究で、細胞プロセスと経路への影響を調べます。

医学: 多発性硬化症やuPA活性の関与するその他の疾患の治療のための潜在的な治療薬として調査されています。

科学的研究の応用

Cancer Research

ZK824859 has shown promising anticancer properties, primarily through its role in inhibiting metastasis. The uPA system is known to facilitate tumor invasion and metastasis; thus, its inhibition can potentially reduce cancer spread.

Case Study: Inhibition of Metastasis

A study evaluated this compound's effects on fibrosarcoma lung metastasis in mice. The results indicated that treatment with this compound significantly suppressed metastatic spread at low doses, demonstrating its potential as a therapeutic agent against metastatic cancers .

Neuroprotection

Recent studies have highlighted this compound's potential in neurodegenerative disease models, particularly multiple sclerosis (MS).

Case Study: EAE Model

In experimental autoimmune encephalomyelitis (EAE), a model for MS, this compound treatment resulted in lowered clinical scores in both acute and chronic phases. This suggests that uPA inhibitors like this compound may offer therapeutic benefits in managing MS by mitigating inflammatory processes .

Mechanism of Neuroprotection

The neuroprotective effects are attributed to the modulation of inflammatory pathways mediated by uPA. By inhibiting this pathway, this compound may reduce neuronal damage and promote recovery in neurodegenerative conditions.

Pharmacological Properties

This compound is characterized by several pharmacological properties that enhance its viability as a therapeutic agent:

- Oral Bioavailability : this compound is orally available, making it convenient for administration compared to intravenous therapies commonly used for cancer treatments .

- Selectivity : The compound's selectivity for uPA over other serine proteases reduces the risk of adverse effects associated with broader-spectrum protease inhibitors .

Research Implications

The ongoing research into this compound continues to unveil its potential applications beyond cancer and neuroprotection. Its role in modulating proteolytic processes suggests possible applications in wound healing and tissue repair, areas where uPA activity is critical.

作用機序

ZK824859は、ウロキナーゼプラスミノーゲンアクチベーター(uPA)の活性を選択的に阻害することで効果を発揮します。この化合物は、uPAの活性部位に結合し、プラスミノーゲンをプラスミンに変換するのを防ぎます。 この阻害は、組織のリモデリング、創傷治癒、腫瘍浸潤など、さまざまな生理学的および病理学的プロセスにおいて重要な役割を果たすプラスミノーゲン活性化経路を阻害します .

類似の化合物との比較

This compoundは、uPA阻害剤としての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

ZK824190塩酸塩: 同様の阻害活性を示すもう1つの選択的uPA阻害剤です。

ベンザミジン塩酸塩水和物: より広範な特異性を示す、既知のセリンプロテアーゼ阻害剤です。

PPACK二塩酸塩: トロンビンおよびその他のセリンプロテアーゼの強力な阻害剤です。

これらの化合物と比較して、this compoundはuPAに対してより高い選択性を示し、研究および潜在的な治療用途のための貴重なツールとなっています .

類似化合物との比較

ZK824859 is unique in its high selectivity and potency as a uPA inhibitor. Similar compounds include:

ZK824190 hydrochloride: Another selective uPA inhibitor with similar inhibitory activity.

Benzamidine hydrochloride hydrate: A known serine protease inhibitor with broader specificity.

PPACK dihydrochloride: A potent inhibitor of thrombin and other serine proteases.

Compared to these compounds, this compound offers higher selectivity for uPA, making it a valuable tool for research and potential therapeutic applications .

生物活性

ZK824859 is a selective inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in various pathological conditions, including cancer metastasis and multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Urokinase plasminogen activator plays a crucial role in the conversion of plasminogen to plasmin, which subsequently activates matrix metalloproteinases (MMPs) and other proteolytic enzymes involved in tissue remodeling and inflammation. This compound selectively inhibits uPA, thereby modulating these pathways. Its selectivity is demonstrated by its inhibitory constants (IC50 values) against human uPA (79 nM), tissue plasminogen activator (tPA) (1580 nM), and other serine proteases .

Multiple Sclerosis

Research indicates that this compound exhibits significant therapeutic potential in preclinical models of MS. In studies involving experimental autoimmune encephalomyelitis (EAE), a mouse model for MS, this compound administration resulted in reduced clinical scores, indicating a decrease in disease severity. This suggests that uPA inhibition may mitigate inflammatory responses associated with MS .

Table 1: Efficacy of this compound in EAE Models

| Study Reference | Dose (mg/kg) | Clinical Score Reduction (%) | Observations |

|---|---|---|---|

| 10 | 35 | Reduced inflammation in CNS | |

| 5 | 25 | Improved motor function |

Potential Applications

The inhibition of uPA by this compound not only presents a promising avenue for treating MS but also highlights its potential utility in cancer therapy. Given the role of uPA in tumor progression and metastasis, this compound may serve as an adjunct treatment in malignancies where uPA is overexpressed.

Cancer Metastasis

This compound's ability to inhibit uPA could prevent tumor cell invasion and metastasis. Studies have shown that uPA inhibitors can significantly reduce metastatic spread in various cancer models . The selective nature of this compound allows for targeted therapy with potentially fewer side effects compared to broader-spectrum protease inhibitors.

特性

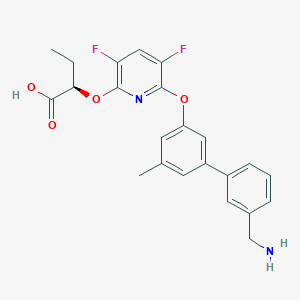

IUPAC Name |

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNXUNVHFJANHX-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。